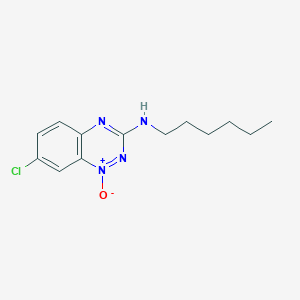![molecular formula C24H20N2O2S2 B14174211 2,2'-disulfanediylbis[N-(naphthalen-1-yl)acetamide] CAS No. 4607-10-7](/img/structure/B14174211.png)
2,2'-disulfanediylbis[N-(naphthalen-1-yl)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis[N-(naphthalen-1-yl)acetamide] is a chemical compound with the molecular formula C24H20N2O2S2. It consists of two naphthalene rings connected by a disulfide bridge and acetamide groups.
Méthodes De Préparation
The synthesis of 2,2’-disulfanediylbis[N-(naphthalen-1-yl)acetamide] typically involves the reaction of naphthylamine derivatives with disulfide-containing reagents under specific conditions. One common method includes the use of naphthylamine and disulfide chloride in the presence of a base to facilitate the formation of the disulfide bridge. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures .
Analyse Des Réactions Chimiques
2,2’-Disulfanediylbis[N-(naphthalen-1-yl)acetamide] undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The acetamide groups can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives
Applications De Recherche Scientifique
2,2’-Disulfanediylbis[N-(naphthalen-1-yl)acetamide] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s disulfide bridge makes it useful in studying redox reactions and protein folding mechanisms.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,2’-disulfanediylbis[N-(naphthalen-1-yl)acetamide] involves its ability to undergo redox reactions due to the presence of the disulfide bridge. This allows it to interact with various molecular targets, including proteins and enzymes, by forming or breaking disulfide bonds. These interactions can affect the structure and function of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2,2’-Disulfanediylbis[N-(naphthalen-1-yl)acetamide] can be compared to other disulfide-containing compounds such as:
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Similar in structure but with different substituents on the benzamide groups, leading to different chemical and biological properties.
2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride: Contains a disulfide bridge but with different amine groups, affecting its reactivity and applications.
(Naphthalen-1-yl-selenyl)acetic acid derivatives: Similar naphthalene structure but with selenium instead of sulfur, leading to different redox properties and biological activities.
Propriétés
Numéro CAS |
4607-10-7 |
|---|---|
Formule moléculaire |
C24H20N2O2S2 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
N-naphthalen-1-yl-2-[[2-(naphthalen-1-ylamino)-2-oxoethyl]disulfanyl]acetamide |
InChI |
InChI=1S/C24H20N2O2S2/c27-23(25-21-13-5-9-17-7-1-3-11-19(17)21)15-29-30-16-24(28)26-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2,(H,25,27)(H,26,28) |
Clé InChI |
LYQLPQOWFAZZBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSSCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol](/img/structure/B14174170.png)


![1,1'-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene)](/img/structure/B14174180.png)

![2-(Benzo[d]oxazol-2-ylthio)propanamide](/img/structure/B14174195.png)


